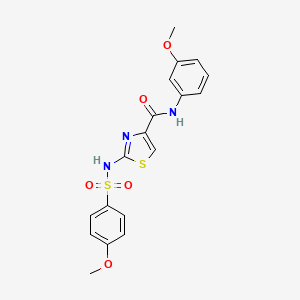

N-(3-methoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide

Description

N-(3-Methoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is a thiazole-based compound featuring dual methoxy-substituted phenyl groups: a 3-methoxyphenyl carboxamide moiety and a 4-methoxyphenylsulfonamido group.

Properties

IUPAC Name |

N-(3-methoxyphenyl)-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5S2/c1-25-13-6-8-15(9-7-13)28(23,24)21-18-20-16(11-27-18)17(22)19-12-4-3-5-14(10-12)26-2/h3-11H,1-2H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTKBDCDGFUWFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antioxidant, and enzyme inhibition properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with methoxyphenyl and sulfonamide groups, contributing to its biological activity. The thiazole moiety is known for its presence in various bioactive compounds, while the sulfonamide group enhances its pharmacological profile.

Antibacterial Activity

The antibacterial efficacy of N-(3-methoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide was evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method.

| Concentration (mg/mL) | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| 1 | 10 | Staphylococcus aureus |

| 5 | 23 | Staphylococcus aureus |

| 25 | 29 | Staphylococcus aureus |

| 125 | 30 | Staphylococcus aureus |

| 250 | 31 | Staphylococcus aureus |

The results indicate significant antibacterial activity, particularly at higher concentrations, which suggests that the compound may disrupt bacterial cell wall synthesis or function.

Antioxidant Activity

The antioxidant potential of the compound was assessed using the DPPH radical scavenging assay. The results indicated that N-(3-methoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide exhibits moderate antioxidant activity.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 45 |

| 100 | 60 |

This activity may be attributed to the presence of methoxy groups that can donate electrons and neutralize free radicals.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes was also investigated. It showed promising inhibition against c-Jun N-terminal kinase (JNK), an important target in cancer therapy.

- IC50 Values :

- JNK: 0.4 µM

This potent inhibition suggests that the compound could be developed as a therapeutic agent targeting JNK-related pathways in diseases such as cancer and diabetes.

Case Studies

In a recent study published in a peer-reviewed journal, researchers synthesized a series of thiazole derivatives, including N-(3-methoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide. They reported that modifications to the thiazole structure significantly affected biological activity, highlighting the importance of structural optimization in drug design .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s thiazole core and sulfonamide/carboxamide functionalities are shared with several synthesized derivatives. Key comparisons include:

Sulfonamide-Containing Thiazoles

Compound 35 () : (S)-2-(1-(4-Azidobenzamido)-2-methylpropyl)-N-(2-(4-bromobenzoyl)phenyl)thiazole-4-carboxamide

- Compounds 7–9 (): 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones Key Differences: Triazole core instead of thiazole, but shares sulfonamide groups.

Methoxy-Substituted Thiazoles

Compound 13e () : 2-Phenyl-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide

Compound 36 () : (S)-N-Cyclopropyl-2-(2-methyl-1-(3,4,5-trimethoxybenzamido)propyl)thiazole-4-carboxamide

Carboxamide Variants

- Compound 53 () : (S)-N-(4,4-Difluorocyclohexyl)-2-(2-methyl-1-(3,4,5-trimethoxybenzamido)propyl)thiazole-4-carboxamide

Physicochemical and Spectral Properties

- IR/NMR Trends : The target compound’s sulfonamide group is expected to show νS=O ~1350 cm⁻¹ (IR) and distinct NH proton shifts in 1H NMR (~10–12 ppm), similar to ’s sulfonamide derivatives .

- Purity/Stability : Methoxy groups generally enhance stability compared to azides (e.g., Compound 35) but may reduce solubility relative to fluorinated analogs (e.g., Compound 53) .

Pharmacological Implications

- Enzyme Inhibition : The dual methoxy and sulfonamide groups in the target compound may synergize for kinase or CYP450 inhibition, akin to ’s benzoyl-aryl-thiazoles .

- Antimicrobial Potential: Nitrothiophene carboxamides () demonstrate that electron-withdrawing groups (e.g., NO2) enhance antibacterial activity, whereas methoxy groups in the target compound might favor antifungal or antiparasitic effects .

- Bioavailability : Compared to ’s cyclohexyl derivatives, the target compound’s aromatic substituents could improve membrane permeability but reduce metabolic half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.